CYP1B1 Degradation Potency
(S,R,S)-AHPC-Me-8-bromooctanoic acid is the specific ligand-linker conjugate employed in PROTAC CYP1B1 degrader-2, which exhibits a DC₅₀ of 1.0 nM in A549/Taxol cells at 24 hours . In contrast, systematic linker-length studies on VHL-recruiting SHP2 PROTACs demonstrated that degradation efficiency varies dramatically with linker atom count, ranging from 16% to >95% degradation at 1 µM [1]. This confirms that the 8‑carbon linker length in (S,R,S)-AHPC-Me-8-bromooctanoic acid is not arbitrary; it represents a specific optimized parameter that directly impacts the degradation potency of the final PROTAC [2].
| Evidence Dimension | Degradation potency (DC₅₀) of final PROTAC |
|---|---|
| Target Compound Data | 1.0 nM (PROTAC CYP1B1 degrader-2 using (S,R,S)-AHPC-Me-8-bromooctanoic acid) |
| Comparator Or Baseline | SHP2 PROTAC series: 36% to >95% degradation at 1 µM, depending on linker length (11–14 atoms) |
| Quantified Difference | Target achieves 1.0 nM DC₅₀ in A549/Taxol cells; comparator series shows >2-order magnitude variation in degradation efficiency with linker length changes |
| Conditions | A549/Taxol cells, 24 h treatment (target); HEK293 cells, 16 h treatment (comparator) |
Why This Matters
This demonstrates that the C8 linker length is a validated design parameter producing high-potency degradation, and substituting with a different linker length without re-optimization risks substantial loss of activity.
- [1] Table 2. Degradation results of second generation SHP2 PROTACs constructed using compound 4 and a VHL ligand 1. Molecules. 2023;28(19):6947. View Source
- [2] Xie Z, et al. Optimization of the PROTAC linker region of the proteasome substrate receptor hRpn13 rationalized by structural modeling with molecular dynamics. J Biol Chem. 2025;301(6):108520. View Source
